4-Nitrobutyl acetate
CAS No.: 21461-50-7
Cat. No.: VC7958751
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21461-50-7 |
|---|---|
| Molecular Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 4-nitrobutyl acetate |
| Standard InChI | InChI=1S/C6H11NO4/c1-6(8)11-5-3-2-4-7(9)10/h2-5H2,1H3 |
| Standard InChI Key | LWNFHUWYPBFSSE-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCCC[N+](=O)[O-] |
| Canonical SMILES | CC(=O)OCCCC[N+](=O)[O-] |
Introduction
Chemical Identity and Composition
Structural and Nomenclature Details
4-Nitrobutyl acetate, systematically named 4-nitrobutyl acetate, belongs to the ester family, featuring a nitro group (-NO) at the fourth carbon of a butyl chain bonded to an acetyloxy moiety. Alternative synonyms include NSC106860, Acetic acid 4-nitrobutyl ester, and SCHEMBL11429849 . The compound’s CAS registry number (21461-50-7) provides a unique identifier for regulatory and safety documentation.
Physical and Chemical Properties
Table 1: Reported Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 177.16 g/mol | |
| Purity | 95% | |
| Stability | Stable under recommended conditions | |
| Decomposition Products | CO, NO |
Spectroscopic and Analytical Data
No experimental spectra (e.g., NMR, IR) or chromatographic profiles are publicly accessible, underscoring the compound’s specialized use and limited commercial distribution.
| Hazard Type | Precautionary Action | PPE Recommendation |
|---|---|---|
| Skin Irritation | Wash skin post-handling | Nitrile gloves, lab coat |
| Eye Damage | Use chemical goggles | Safety goggles |
| Respiratory Irritation | Ensure ventilation | Fume hood, N95 respirator |
Applications in Research and Development
Controlled Use Cases
4-Nitrobutyl acetate is restricted to R&D applications supervised by qualified personnel, typically in organic synthesis or material science . Potential roles include:
-
Intermediate in nitroalkane derivatization.
-
Solvent or reagent in esterification reactions.
Knowledge Gaps and Research Opportunities
The absence of published studies on its reactivity, catalytic applications, or biological activity highlights opportunities for academic investigation. Comparative analyses with structurally similar nitroesters (e.g., 4-nitrophenyl acetate ) may elucidate shared mechanistic pathways.
Regulatory and Environmental Considerations
Ecological Impact
Ecotoxicity, biodegradability, and bioaccumulation data are unreported, posing challenges for environmental risk assessment . Prudent waste management is urged to mitigate ecosystem contamination.
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